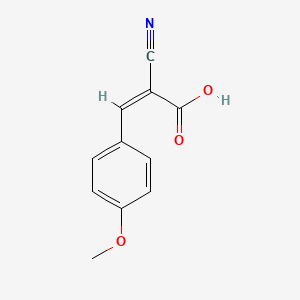

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid

Descripción general

Descripción

“(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid” is a chemical compound that belongs to the class of organic compounds known as hydroxycinnamic acids . These are compounds containing a cinnamic acid where the benzene ring is hydroxylated .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid involved mixing two reactants, resulting in a dark brownish color precipitate .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C10H10O3 . The exact mass of the molecule is 178.062988 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a boiling point of 342.6±17.0 °C at 760 mmHg, and a flash point of 138.6±14.4 °C .Aplicaciones Científicas De Investigación

Platelet Deposition in Atherothrombotic Lesions

A study conducted by Moriwaki et al. (2000) investigated the effects of 4-cyano-5,5-bis(methoxyphenyl)-4-pentenoic acid (E5510), an antiplatelet agent. The study revealed that short-term therapy with E5510 effectively inhibited platelet deposition in active atherothrombotic lesions without significantly reducing carotid plaque size. The combination of platelet scintigraphy (PSG) and ultrasonography (US) was utilized to evaluate the effectiveness of anti-thrombotic drugs in vivo (Moriwaki et al., 2000).

Norepinephrine Metabolism

Studies by Mårdh et al. (1981, 1982) focused on the metabolism of norepinephrine in humans, specifically investigating the turnover of its metabolites using deuterium labeling. The research provided valuable insights into the turnover and fate of 4-hydroxy-3-methoxymandelic acid (HMMA) and 4-hydroxy-3-methoxyphenylglycol (HMPG) in the human body. It was found that HMMA turns over rapidly in a relatively small volume of distribution, indicating its significance in the metabolic pathways associated with norepinephrine (Mårdh, Sjöquist, & Änggård, 1982).

Metabolic Pathways in Drug Interactions

A study by Kondo et al. (1990) examined the serum concentrations of valproic acid (VPA) and its mono-unsaturated metabolites, including 2-propyl-2-pentenoic acid, in patients receiving different treatments. The research highlighted the complex metabolic pathways and the impact of drug interactions on the metabolism of substances like VPA, shedding light on the intricate mechanisms of drug metabolism and its clinical implications (Kondo et al., 1990).

Pharmacokinetics of TZT-1027

A phase I and pharmacokinetic study of TZT-1027, a cytotoxic dolastatin 10 derivative, was conducted by de Jonge et al. (2005). The study aimed to determine the dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics of TZT-1027 when administered to patients with advanced solid tumors. This research is critical for understanding the pharmacological properties and potential therapeutic applications of novel cytotoxic agents (de Jonge et al., 2005).

Direcciones Futuras

The future directions for the study of “(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the biotransformation of similar compounds by Trametes versicolor suggests potential applications in the field of green chemistry .

Mecanismo De Acción

Target of Action

Similar compounds like isoferulic acid have been reported to interact withO-methyltransferase in Synechocystis sp . This enzyme plays a crucial role in the methylation process, which is a key regulatory mechanism in cells.

Mode of Action

It’s plausible that it might interact with its targets in a manner similar to other hydroxycinnamic acids . These compounds typically bind to their target enzymes and modulate their activity, leading to changes in the biochemical processes they regulate.

Biochemical Pathways

Hydroxycinnamic acids, a class of compounds to which it belongs, are known to be involved in various biological pathways, including those related to cellular metabolism and signal transduction .

Pharmacokinetics

Similar compounds like isoferulic acid have been reported to have good bioavailability .

Result of Action

Hydroxycinnamic acids, a class of compounds to which it belongs, are known to exhibit antioxidant, anti-inflammatory, and anticancer properties .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and efficacy of similar compounds .

Propiedades

IUPAC Name |

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHNRJDDHTZZDZ-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2355223.png)

![4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2355225.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2355226.png)

![2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2355230.png)

![6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2355233.png)

![4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2355234.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2355235.png)

![3-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2355238.png)

![(5Z)-1-ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2355239.png)

![N-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355243.png)